molecular formula C26H18N4O9 B14730302 1,1',1'',1'''-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) CAS No. 6337-32-2

1,1',1'',1'''-(Oxydimethanetriyl)tetrakis(4-nitrobenzene)

Cat. No.: B14730302
CAS No.: 6337-32-2
M. Wt: 530.4 g/mol
InChI Key: CFNBBYGSZCDSGF-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) is a complex organic compound with the molecular formula C26H18N4O9 It is characterized by the presence of four nitrobenzene groups attached to a central oxydimethanetriyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) typically involves the reaction of 4-nitrobenzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrobenzyl chloride reacts with formaldehyde to form the desired compound. The reaction conditions usually include a solvent such as dichloromethane and a base like sodium hydroxide. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of 1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrosonium derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted nitrobenzene derivatives.

Scientific Research Applications

1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify proteins and nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’,1’‘,1’‘’-(1,2-Ethanediylidene)tetrakis(4-nitrobenzene): Similar structure but with an ethanediylidene core instead of oxydimethanetriyl.

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains four carboxyphenyl groups attached to a porphyrin core.

Uniqueness

1,1’,1’‘,1’‘’-(Oxydimethanetriyl)tetrakis(4-nitrobenzene) is unique due to its oxydimethanetriyl core, which provides distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

6337-32-2

Molecular Formula

C26H18N4O9

Molecular Weight

530.4 g/mol

IUPAC Name

1-[bis(4-nitrophenyl)methoxy-(4-nitrophenyl)methyl]-4-nitrobenzene

InChI

InChI=1S/C26H18N4O9/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)39-26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,25-26H

InChI Key

CFNBBYGSZCDSGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])OC(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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